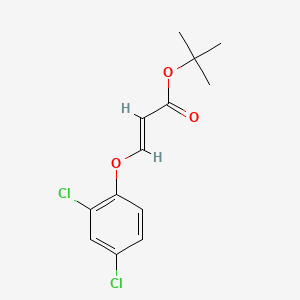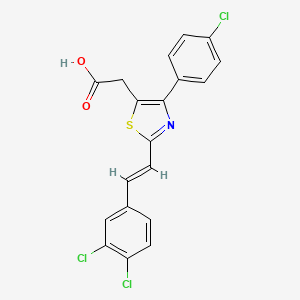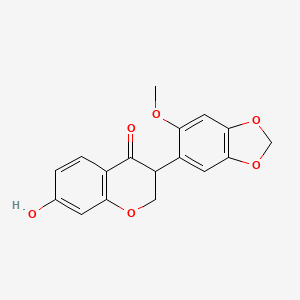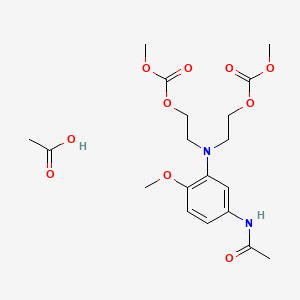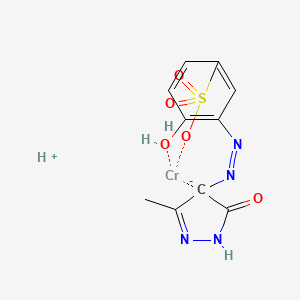
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chromate(1-) d'hydrogène (3-((4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzènesulfonato(3-)) est un composé chimique complexe connu pour sa structure et ses propriétés uniques. Il est caractérisé par la présence d'un ion chromate complexé avec un composé azo sulfoné.
Méthodes De Préparation
La synthèse du chromate(1-) d'hydrogène (3-((4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzènesulfonato(3-)) implique plusieurs étapes. La principale voie de synthèse comprend la diazotation du 4,5-dihydro-3-méthyl-5-oxo-1H-pyrazole, suivie du couplage avec l'acide 4-hydroxybenzènesulfonique. Le composé azo résultant est ensuite complexé avec un ion chromate dans des conditions contrôlées pour former le produit final.
Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des réacteurs automatisés pour assurer la constance et la pureté. Les conditions de réaction, telles que la température, le pH et la concentration, sont soigneusement surveillées pour optimiser le rendement et minimiser les impuretés.
Analyse Des Réactions Chimiques
Le chromate(1-) d'hydrogène (3-((4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzènesulfonato(3-)) subit diverses réactions chimiques, notamment :
Oxydation : l'ion chromate peut participer à des réactions d'oxydation, convertissant les substrats organiques en leurs formes oxydées correspondantes.
Réduction : dans certaines conditions, l'ion chromate peut être réduit en espèces de chrome(III).
Substitution : le groupe azo peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de nouveaux dérivés.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines et les thiols. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le chromate(1-) d'hydrogène (3-((4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzènesulfonato(3-)) a plusieurs applications en recherche scientifique :
Chimie : il est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.
Biologie : la capacité du composé à interagir avec les molécules biologiques le rend utile dans les dosages biochimiques et les études.
Médecine : des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique en raison de ses propriétés chimiques uniques.
Industrie : il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du chromate(1-) d'hydrogène (3-((4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzènesulfonato(3-)) implique son interaction avec des cibles moléculaires par le biais de ses groupes chromate et azo. L'ion chromate peut participer à des réactions redox, modifiant l'état d'oxydation des molécules cibles. Le groupe azo peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et d'autres biomolécules, affectant leur fonction et leur activité .
Applications De Recherche Scientifique
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) involves its interaction with molecular targets through its chromate and azo groups. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The azo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Le chromate(1-) d'hydrogène (3-((4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzènesulfonato(3-)) peut être comparé à des composés similaires tels que :
Chromate(1-) d'hydrogène bis[3-[(4,5-dihydro-3-méthyl-5-oxo-1-phényl-1H-pyrazol-4-yl)azo]-4-hydroxybenzène-1-sulfonamidato(2-)] : Ce composé a une structure similaire mais comprend un groupe phényle, ce qui modifie ses propriétés chimiques et sa réactivité.
Chromate(1-) d'hydrogène bis[3-[[1-(3-chlorophényl)-4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxybenzène-1-sulfonamidato(2-)] :
Propriétés
Numéro CAS |
85865-87-8 |
|---|---|
Formule moléculaire |
C10H10CrN4O5S |
Poids moléculaire |
350.27 g/mol |
Nom IUPAC |
chromium;hydron;4-hydroxy-3-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C10H9N4O5S.Cr/c1-5-9(10(16)14-11-5)13-12-7-4-6(20(17,18)19)2-3-8(7)15;/h2-4,15H,1H3,(H,14,16)(H,17,18,19);/q-1;/p+1 |
Clé InChI |
QZVKJIVBIXXKQC-UHFFFAOYSA-O |
SMILES canonique |
[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


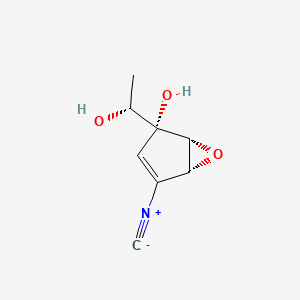
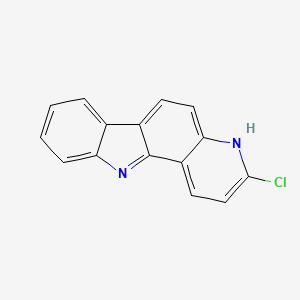
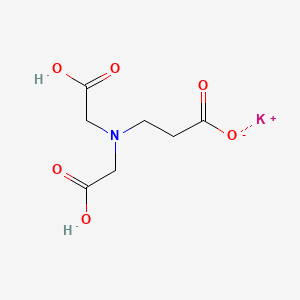

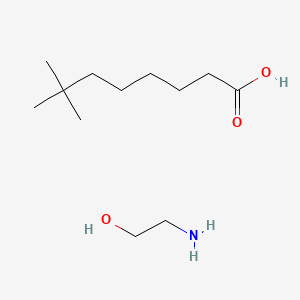
![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)

![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
